REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]2[N:14]([CH3:30])[C:15](=[O:29])[C:16]([O:19]CC3C=CC(OC)=CC=3)=[CH:17][N:18]=2)[CH:8]=1)(=O)=O.[CH:33]1[C:42]2[CH:41]=[CH:40][CH:39]=[C:38](B(O)O)[C:37]=2[CH:36]=[CH:35][N:34]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH:33]1[C:42]2[C:37](=[C:38]([C:7]3[CH:8]=[C:9]([C:13]4[N:14]([CH3:30])[C:15](=[O:29])[C:16]([OH:19])=[CH:17][N:18]=4)[CH:10]=[CH:11][CH:12]=3)[CH:39]=[CH:40][CH:41]=2)[CH:36]=[CH:35][N:34]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
3-{5-[(4-methoxybenzyl)oxy]-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}phenyl trifluoromethanesulfonate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC(=CC=C1)C=1N(C(C(=CN1)OCC1=CC=C(C=C1)OC)=O)C)(F)F
|
Name
|
|
Quantity
|
18.3 mg
|
Type
|
reactant
|
Smiles
|
C1=NC=CC=2C(=CC=CC12)B(O)O
|
Name
|
Cs2CO3
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.8 mg
|
Type
|
catalyst
|
Smiles
|
ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 10 ml EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 1 ml CH2Cl2
|
Type
|
ADDITION
|
Details
|
1 ml TFA was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by
|
Type
|
CUSTOM
|
Details
|
mass-guided high throughput purification
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C(C=CC1)C1=NC=C(C(N1C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |